3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid
Overview
Description
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C₁₀H₁₉FNO₂
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid typically involves the fluoromethylation of piperidine followed by the introduction of the propanoic acid moiety. One common synthetic route is the reaction of piperidine with a fluoromethylating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluoromethyl group. Subsequently, the fluoromethylated piperidine undergoes a reaction with a suitable propanoic acid derivative to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, including amides or esters.
Scientific Research Applications
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can enhance the compound's binding affinity and selectivity, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
3-(3-(Fluoromethyl)piperidin-1-yl)pyrrolidin-3-yl)methanone
3-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid
3-(3-(Fluoromethyl)piperidin-1-yl)benzoic acid
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Properties
IUPAC Name |
3-[3-(fluoromethyl)piperidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-6-8-2-1-4-11(7-8)5-3-9(12)13/h8H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPQQDHNSEHBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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